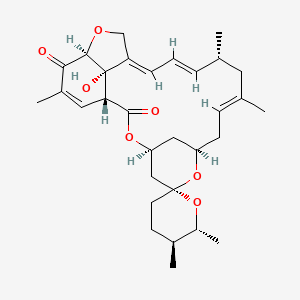

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- is a member of the milbemycin family, which are 16-membered macrolide antibiotics. These compounds are known for their potent anthelmintic and insecticidal properties. Milbemycins are structurally similar to avermectins, another class of macrolide antibiotics that have been widely used in veterinary and agricultural applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- often involves fermentation processes using genetically engineered strains of Streptomyces bacteria. These strains are optimized to produce high yields of the desired compound through the manipulation of biosynthetic pathways. Post-fermentation, the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, peracids.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Grignard reagents, organolithium compounds.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying macrolide synthesis and reactivity.

Biology: Investigated for its effects on various biological systems, including its role as an anthelmintic agent.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.

Industry: Utilized as an eco-friendly pesticide in agriculture and animal husbandry.

Mechanism of Action

The mechanism of action of milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to an influx of chloride ions, causing hyperpolarization of the nerve cells and ultimately resulting in paralysis and death of the parasite. The compound’s specificity for these channels in parasites, as opposed to those in mammals, accounts for its selective toxicity .

Comparison with Similar Compounds

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- is unique among milbemycins due to its specific structural features, such as the absence of a methoxy group at the 5-position and the presence of an epoxy group at the 6,28-positions. Similar compounds include:

Milbemycin A3/A4: Differ in the presence of a furan ring and other functional groups.

Avermectins: Structurally similar but contain additional sugar moieties and differ in their macrolide ring structure.

These differences contribute to variations in their biological activity and applications, with milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- often exhibiting lower toxicity and similar or enhanced efficacy compared to its analogs .

Properties

CAS No. |

86691-98-7 |

|---|---|

Molecular Formula |

C31H42O7 |

Molecular Weight |

526.7 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20S,24S)-24-hydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione |

InChI |

InChI=1S/C31H42O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-26,28,34H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |

InChI Key |

CZHVEYHEDZMISR-AODBFQNSSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)\C)O[C@@H]1C |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)C)OC1C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.